![molecular formula C26H17NO5 B14090788 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide CAS No. 898651-93-9](/img/structure/B14090788.png)
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- is a complex organic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting salicylaldehyde with an appropriate acyl chloride under basic conditions.
Introduction of the Benzofuran Moiety: The benzofuran moiety is introduced via a Friedel-Crafts acylation reaction, where the benzopyran core reacts with a benzofuran derivative in the presence of a Lewis acid catalyst.
Addition of the Methylbenzoyl Group: The final step involves the introduction of the methylbenzoyl group through a nucleophilic substitution reaction. This step typically requires the use of a strong base and a methylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-3-carboxaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- Benzopyran-4-one derivatives
Uniqueness
4H-1-Benzopyran-3-carboxamide, N-[2-(4-methylbenzoyl)-3-benzofuranyl]-4-oxo- is unique due to its specific structural features, including the presence of a benzofuran moiety and a methylbenzoyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzopyran derivatives.
Properties
CAS No. |
898651-93-9 |
|---|---|
Molecular Formula |
C26H17NO5 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C26H17NO5/c1-15-10-12-16(13-11-15)23(28)25-22(17-6-2-5-9-21(17)32-25)27-26(30)19-14-31-20-8-4-3-7-18(20)24(19)29/h2-14H,1H3,(H,27,30) |
InChI Key |
LGJHCKDSDYSNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=COC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
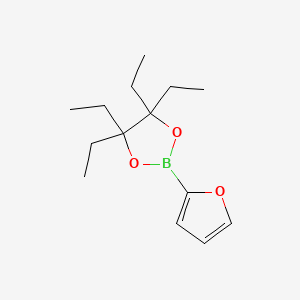
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
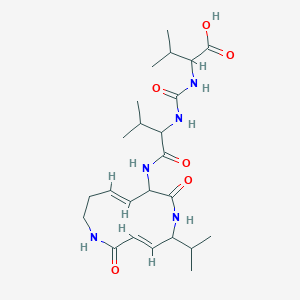
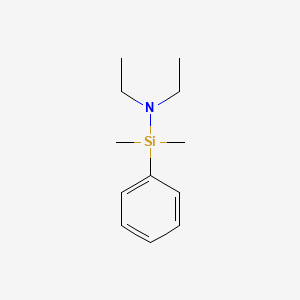
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)

![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)
![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)
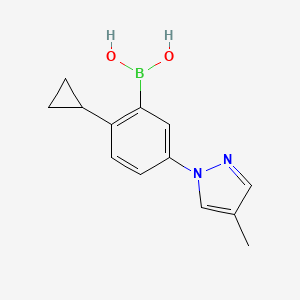
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
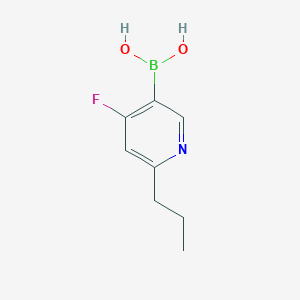
![5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14090777.png)

